6,7-dimethoxy-4-{[3-(propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione
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Overview
Description
6,7-dimethoxy-4-{[3-(propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione is a complex organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with dimethoxy groups at positions 6 and 7, a propan-2-yloxypropylamino group at position 4, and a thione group at position 2. The compound’s structure imparts it with distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-{[3-(propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups at positions 6 and 7 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Attachment of the Propan-2-yloxypropylamino Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) with the propan-2-yloxypropylamine.
Formation of the Thione Group: The thione group at position 2 can be introduced through the reaction of the quinazoline derivative with a sulfurizing agent, such as Lawesson’s reagent or phosphorus pentasulfide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-4-{[3-(propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-yloxypropylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Various nucleophiles (e.g., amines, thiols), solvents like dichloromethane, and mild heating.
Major Products Formed
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with different functional groups.
Scientific Research Applications
6,7-dimethoxy-4-{[3-(propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-{[3-(propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A compound with a similar quinazoline core but lacking the thione group and propan-2-yloxypropylamino substitution.
6,7-Dimethoxy-4-aminoquinazoline: Similar structure but with an amino group instead of the propan-2-yloxypropylamino group.
4-{[3-(Propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione: Lacks the dimethoxy groups at positions 6 and 7.
Uniqueness
6,7-dimethoxy-4-{[3-(propan-2-yloxy)propyl]amino}-1,2-dihydroquinazoline-2-thione is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties
Properties
IUPAC Name |
6,7-dimethoxy-4-(3-propan-2-yloxypropylamino)-1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-10(2)22-7-5-6-17-15-11-8-13(20-3)14(21-4)9-12(11)18-16(23)19-15/h8-10H,5-7H2,1-4H3,(H2,17,18,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISFOMJSISKMNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC(=S)NC2=CC(=C(C=C21)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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